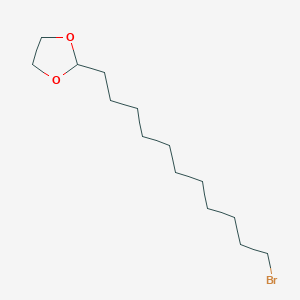
N4-Acetyl-2'-O-tert-butyldimethylsilylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine is a modified nucleoside that has garnered significant attention due to its anticancer and antiviral properties. It inhibits the production of DNA, RNA, and protein, making it a valuable compound for research and therapeutic development. Additionally, it serves as an activator in the synthesis of oligonucleotides.
Preparation Methods
Synthetic Routes:: The synthesis of N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine involves several steps. One common approach includes acetylation of cytidine followed by tert-butyldimethylsilylation at the 2’-hydroxyl position. The tert-butyldimethylsilyl (TBDMS) group provides stability and protection during subsequent reactions.
Reaction Conditions::- Acetylation: Acetic anhydride or acetyl chloride in a suitable solvent (e.g., pyridine).
- TBDMS Protection: TBDMS chloride or TBDMS triflate in an aprotic solvent (e.g., dichloromethane).
Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic routes with optimized conditions.
Chemical Reactions Analysis
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine undergoes various reactions:
Hydrolysis: Removal of the acetyl group under basic conditions.
De-silylation: Cleavage of the TBDMS group using fluoride sources.
Nucleophilic Substitution: Reactions with nucleophiles (e.g., amines) at the 4-position.
Oxidation/Reduction: Transformations of the cytidine base.
Common reagents include sodium hydroxide, tetrabutylammonium fluoride, and various oxidants/reductants. Major products include deprotected cytidine derivatives.
Scientific Research Applications
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine finds applications in:
Antiviral Research: Investigating its efficacy against RNA viruses, including hepatitis C virus.
Oligonucleotide Synthesis: As an activator for constructing modified oligonucleotides.
Cancer Studies: Inhibiting leukemia cell growth in vitro.
Mechanism of Action
The compound likely interferes with viral RNA replication and protein synthesis. Its molecular targets and pathways are actively researched.
Comparison with Similar Compounds
N4-Acetyl-2’-O-tert-butyldimethylsilylcytidine stands out due to its unique combination of acetylation and TBDMS protection. Similar compounds include N4-Acetyl-5’-O-tert-butyldimethylsilylcytidine , which shares some properties but differs in the position of the protecting group.
Properties
Molecular Formula |
C17H29N3O6Si |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H29N3O6Si/c1-10(22)18-12-7-8-20(16(24)19-12)15-14(13(23)11(9-21)25-15)26-27(5,6)17(2,3)4/h7-8,11,13-15,21,23H,9H2,1-6H3,(H,18,19,22,24) |
InChI Key |
FFPMJMDVFALXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)



![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)

![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)



